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HIF-1 alpha 556-574 -

HIF-1 alpha 556-574

Catalog Number: EVT-14211165
CAS Number:
Molecular Formula: C101H152N20O34S2
Molecular Weight: 2256.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HIF-1 Alpha is classified as a basic helix-loop-helix (bHLH) transcription factor that belongs to the PAS (Per-ARNT-SIM) superfamily. The specific fragment HIF-1 Alpha 556-574 is recognized for its role in the regulatory mechanisms that modulate the activity of HIF-1 under varying oxygen levels. This fragment includes critical sequences for interaction with other proteins involved in the hypoxic response .

Synthesis Analysis

Methods and Technical Details

The synthesis of HIF-1 Alpha 556-574 can be performed using solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

  1. Resin Preparation: Selection of appropriate resin that supports peptide attachment.
  2. Amino Acid Coupling: Activation of amino acids followed by coupling them onto the resin-bound growing peptide.
  3. Deprotection: Removal of protecting groups after each coupling step to expose reactive sites for further additions.
  4. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Molecular Structure Analysis

Structure and Data

The molecular structure of HIF-1 Alpha 556-574 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. This fragment's sequence allows it to adopt specific conformations essential for its interaction with other proteins in the hypoxia signaling pathway.

Key structural features include:

  • Helical Regions: Contributing to its stability and interaction capabilities.
  • Hydrophobic and Hydrophilic Residues: Facilitating interactions with various cellular components .
Chemical Reactions Analysis

Reactions and Technical Details

HIF-1 Alpha 556-574 participates in several biochemical reactions, primarily through post-translational modifications that affect its stability and activity:

  1. Hydroxylation: Specific proline residues within the O2-dependent degradation domain are hydroxylated by prolyl hydroxylases in an oxygen-dependent manner, which marks HIF-1 Alpha for degradation under normoxic conditions.
  2. Ubiquitination: The hydroxylated form of HIF-1 Alpha interacts with the von Hippel-Lindau protein, leading to ubiquitination and subsequent proteasomal degradation when oxygen levels are sufficient .
  3. Transcriptional Activation: Under hypoxic conditions, the hydroxylation decreases, allowing HIF-1 Alpha to accumulate, translocate to the nucleus, and activate target gene expression by binding to hypoxia response elements .
Mechanism of Action

Process and Data

The mechanism of action of HIF-1 Alpha involves its activation under low oxygen conditions:

  1. Dimerization: When oxygen levels drop, HIF-1 Alpha dimerizes with HIF-1 Beta.
  2. Nuclear Translocation: The dimer translocates into the nucleus where it binds to hypoxia response elements in target gene promoters.
  3. Gene Activation: This binding activates genes involved in angiogenesis (e.g., vascular endothelial growth factor), glucose metabolism, and erythropoiesis, facilitating adaptation to hypoxia .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

HIF-1 Alpha 556-574 exhibits specific physical and chemical properties relevant for its functionality:

  • Molecular Weight: Approximately 2,000 Da (depending on specific amino acid composition).
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can be influenced by environmental factors such as temperature and pH; thus, it should be stored under appropriate conditions to maintain activity .
Applications

Scientific Uses

HIF-1 Alpha 556-574 has significant applications in various scientific fields:

  1. Cancer Research: Due to its role in tumor progression and metastasis, this fragment is studied for potential therapeutic interventions targeting HIF pathways.
  2. Ischemia Studies: Understanding how cells adapt to low oxygen environments can aid in developing treatments for ischemic diseases.
  3. Drug Development: Compounds that modulate HIF activity are being explored as potential drugs for conditions related to hypoxia, including cancer and cardiovascular diseases .

This detailed analysis highlights the multifaceted roles of HIF-1 Alpha 556-574 in biological processes, emphasizing its importance in both basic research and clinical applications.

Molecular Mechanisms of HIF-1α (556-574) in Oxygen Sensing and Hypoxic Signaling

Structural Determinants of HIF-1α (556-574) in Prolyl Hydroxylation

The 19-residue peptide fragment HIF-1α (556-574) (sequence: DLDLEMLAPYIPMDDDFQL) constitutes the core structural element of the C-terminal oxygen-dependent degradation domain (CODD). This region directly interfaces with cellular oxygen-sensing machinery, serving as the primary substrate for prolyl hydroxylase domain (PHD) enzymes and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. Its amino acid composition and conformational dynamics determine the efficiency of oxygen-dependent HIF-1α degradation [3] [7].

Role of Proline-564 in VHL Binding and Ubiquitination

Proline-564 (Pro564) is the central hydroxylation target within this peptide. Under normoxic conditions, PHD enzymes catalyze the stereo-specific trans-4-hydroxylation of Pro564, generating a hydroxyproline residue (Hyp564). This modification creates a high-affinity binding interface for the β-domain of VHL (pVHL). Structural analyses reveal that Hyp564 inserts into a hydrophobic pocket in pVHL, forming hydrogen bonds with pVHL residues Ser111 and His115. The conserved LXXLAP motif (residues 559–564: MLAPYI) positions Pro564 optimally for this interaction [1] [7] [8].

Table 1: Key Residues in HIF-1α (556-574) Influencing VHL Binding

Residue PositionAmino AcidFunctional RoleConsequence of Mutation
Pro564ProlineHydroxylation siteAbolishes VHL recognition
Leu559LeucineLXXLAP motif anchorReduces hydroxylation efficiency
Met561MethionineHydrophobic packingDecreases VHL binding affinity
Tyr565TyrosineStabilizes pVHL-HIF interfaceDisrupts complex stability

Met561 (located three residues N-terminal to Pro564) plays a critical auxiliary role. Vertebrate-specific conservation of methionine at this position (vs. threonine in HIF-2α) enhances VHL binding affinity. Biochemical studies demonstrate that the HIF-1α M561T mutation reduces VHL binding affinity to levels comparable with HIF-2α, increasing HIF-1α stability under borderline hypoxic conditions. This residue packs against VHL Phe91, stabilizing the complex through hydrophobic interactions. Substitution of VHL Phe91 with tyrosine (as seen in invertebrates) similarly destabilizes the interaction, confirming co-evolution of this binding interface [7].

Leu-574 as a Critical Residue for PHD2 Recruitment and Catalytic Efficiency

Leucine-574 (Leu574) anchors the C-terminus of the peptide and is indispensable for efficient engagement with PHD2. This residue resides within a conserved hydrophobic patch (DDDFQL) that docks into a complementary groove on the PHD2 surface. Mutagenesis studies show that Leu574Ala substitution reduces PHD2 catalytic efficiency (kcat/KM) by >80% without altering substrate binding affinity (KM), indicating its role in stabilizing the transition state during hydroxylation [6] [8].

PHD isoforms exhibit differential reliance on Leu574:

  • PHD2 (the primary HIF-1α regulator) shows the greatest sensitivity to Leu574 mutation due to its stringent substrate docking requirements.
  • PHD1 and PHD3 are less dependent on this residue, consistent with their distinct substrate preferences.

The acidic residues immediately N-terminal to Leu574 (Asp571-Asp572) further enhance PHD2 binding via electrostatic interactions with basic residues (Arg383, His397) in the PHD2 catalytic cleft. This positions the Pro564-containing loop optimally for iron-mediated oxygen insertion [6].

Conformational Dynamics of the CODD

The CODD (residues 556–574) exhibits inherent structural plasticity that modulates its accessibility to oxygen-sensing enzymes:

  • Helical Propensity: Residues 560–568 (including the LXXLAP motif) adopt a polyproline type II (PPII) helix in the unbound state. This conformation positions Pro564 optimally for hydroxylation. Molecular dynamics simulations reveal that hypoxic conditions destabilize this helix, reducing PHD accessibility [3] [7].
  • Charge-Driven Dynamics: The C-terminal acidic cluster (DDDFQL) transitions between collapsed and extended conformations. Neutralization of Asp571/Asp572 (e.g., by phosphorylation or pH changes) promotes a compact structure that occludes Pro564 from PHD2.
  • Allosteric Modulation: Binding of 2-oxoglutarate (2-OG) to PHD2 induces conformational changes that tighten its grip on the CODD helix. This "induced fit" mechanism explains the absolute dependence of hydroxylation on this co-substrate [6] [8].

Table 2: Conformational States of HIF-1α (556-574) and Functional Implications

Structural StateStabilizing FactorsPHD2 AccessibilityHydroxylation Rate
PPII Helix (560–568)Molecular oxygen; 2-OG saturationHighMaximum
Disordered loopLow O2; low 2-OGLowUndetectable
Acidic cluster-collapsedLow pH; divalent cation depletionIntermediateReduced

Biophysical studies using NMR and circular dichroism confirm that peptides containing the Pro564Hyp modification exhibit increased rigidity, particularly at the VHL-binding interface (residues 560–566). This "locking" of the hydroxylated conformation facilitates high-fidelity VHL engagement. In contrast, the unmodified peptide displays greater thermodynamic instability, allowing rapid sampling of conformations incompatible with VHL binding under hypoxia [3] [7].

Properties

Product Name

HIF-1 alpha 556-574

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-3,4-dideuteriopyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C101H152N20O34S2

Molecular Weight

2256.5 g/mol

InChI

InChI=1S/C101H152N20O34S2/c1-14-53(10)82(100(153)121-35-19-23-74(121)97(150)108-62(33-37-157-13)87(140)113-68(45-78(128)129)94(147)116-71(48-81(134)135)95(148)115-70(47-80(132)133)93(146)112-66(42-55-20-16-15-17-21-55)91(144)105-59(28-30-75(103)123)85(138)118-72(101(154)155)41-52(8)9)119-96(149)67(43-56-24-26-57(122)27-25-56)117-98(151)73-22-18-34-120(73)99(152)54(11)104-88(141)63(38-49(2)3)110-86(139)61(32-36-156-12)107-84(137)60(29-31-76(124)125)106-89(142)65(40-51(6)7)111-92(145)69(46-79(130)131)114-90(143)64(39-50(4)5)109-83(136)58(102)44-77(126)127/h15-17,20-21,24-27,49-54,58-74,82,122H,14,18-19,22-23,28-48,102H2,1-13H3,(H2,103,123)(H,104,141)(H,105,144)(H,106,142)(H,107,137)(H,108,150)(H,109,136)(H,110,139)(H,111,145)(H,112,146)(H,113,140)(H,114,143)(H,115,148)(H,116,147)(H,117,151)(H,118,138)(H,119,149)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,154,155)/t53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,82-/m0/s1/i18D,22D/t18?,22?,53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,82-

InChI Key

AIEACJWERUSQII-IOXQDZIYSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N

Isomeric SMILES

[2H]C1CN([C@@H](C1[2H])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N

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